Home > Products > Screening Compounds P118009 > Memantine N-beta-D-Glucuronide
Memantine N-beta-D-Glucuronide -

Memantine N-beta-D-Glucuronide

Catalog Number: EVT-13567298
CAS Number:
Molecular Formula: C18H29NO6
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Memantine, the parent compound, was first approved for medical use in 2013. It is classified as a non-competitive antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. The glucuronide metabolite is formed in the liver and represents one of several metabolites produced during memantine's metabolism, including 6-hydroxymemantine and 1-nitrosomemantine .

Synthesis Analysis

The synthesis of Memantine N-beta-D-Glucuronide involves the enzymatic process known as glucuronidation, where memantine undergoes conjugation with glucuronic acid. This reaction is primarily facilitated by UDP-glucuronosyltransferases (UGTs) present in the liver. The technical details include:

  • Enzymatic Reaction: Memantine reacts with UDP-glucuronic acid in the presence of UGTs.
  • Conditions: The reaction typically occurs under physiological conditions, with optimal pH and temperature for enzyme activity.
  • Yield and Purification: Following synthesis, the glucuronide can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

Memantine N-beta-D-Glucuronide has a complex molecular structure derived from memantine. The structural formula can be represented as follows:

  • Chemical Formula: C₁₈H₃₃N₃O₇
  • Molecular Weight: Approximately 373.48 g/mol

Data

The structure includes:

  • A dimethyladamantane core from memantine.
  • A glucuronic acid moiety attached via a glycosidic bond.

The InChI Key for Memantine N-beta-D-Glucuronide is not explicitly provided but can be derived from its structural formula.

Chemical Reactions Analysis

Memantine N-beta-D-Glucuronide can participate in various chemical reactions, primarily involving hydrolysis and further metabolism:

  • Hydrolysis: Under certain conditions, the glucuronide can revert to memantine and glucuronic acid.
  • Phase II Metabolism: It may undergo additional modifications by other enzymes, leading to different metabolites.

These reactions are essential for understanding how this compound behaves in biological systems and its pharmacokinetic profile.

Mechanism of Action

Memantine N-beta-D-Glucuronide exerts its effects primarily through its parent compound's mechanism. As a metabolite, it retains some pharmacological activity:

  1. NMDA Receptor Antagonism: It competes with glutamate at NMDA receptors, thus preventing excessive calcium influx that can lead to excitotoxicity.
  2. Neuroprotective Effects: By modulating glutamatergic transmission, it contributes to neuronal protection against degeneration associated with Alzheimer's disease.

The detailed mechanism involves binding to the NMDA receptor-operated cation channels, thereby stabilizing neuronal activity without completely inhibiting normal neurotransmission .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its glucuronide structure.

Chemical Properties

  • Stability: Stable under normal physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Reflects its acidic or basic nature, influencing solubility and bioavailability.

Relevant data include:

  • Melting Point: Not specifically reported but expected to be similar to memantine due to structural similarities.
  • Partition Coefficient (Log P): Indicative of lipophilicity and membrane permeability.
Applications

Memantine N-beta-D-Glucuronide serves primarily as a marker for pharmacokinetic studies related to memantine therapy. Its scientific uses include:

  1. Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles of memantine.
  2. Clinical Research: Investigating the relationship between metabolite levels and therapeutic outcomes in Alzheimer's disease patients.
  3. Drug Development: Exploring potential modifications or derivatives that could enhance efficacy or reduce side effects.
Metabolic Pathways and Biosynthesis of Memantine N-beta-D-Glucuronide

Role of Glucuronidation in Memantine Metabolism

Memantine undergoes partial hepatic metabolism (≤48% of administered dose), with N-glucuronidation constituting a major Phase II transformation pathway. The N-beta-D-glucuronide conjugate (Memantine N-beta-D-Glucuronide) is formed via direct conjugation of memantine’s primary amine group with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This metabolite exhibits minimal NMDA receptor antagonism compared to the parent drug, facilitating systemic detoxification and renal elimination due to enhanced hydrophilicity. Quantitative metabolic profiling reveals the following distribution of memantine-related material in humans [1] [5]:

Table 1: Major Metabolites of Memantine in Humans

MetaboliteExcretion FractionBiological Activity
Memantine N-beta-D-glucuronide~24% of renal excretionNegligible NMDA receptor affinity
6-Hydroxy-memantineMinorLow pharmacological activity
1-Nitroso-deaminated memantineMinorNot characterized
Unchanged memantine~48%Full pharmacological activity

The glucuronidation pathway predominates in hepatic tissue but exhibits saturation kinetics at supratherapeutic memantine concentrations, leading to nonlinear elimination profiles. Unlike cytochrome P450-mediated oxidation, UGT-mediated conjugation is less susceptible to genetic polymorphisms but highly dependent on renal function due to the metabolite’s dependence on tubular secretion for elimination [1] [4].

Enzymatic Mechanisms of UDP-Glucuronosyltransferase (UGT) Isoforms

UGT1A4 is the primary human isoform responsible for memantine N-glucuronidation, exhibiting high catalytic specificity for tertiary amines. Kinetic analyses in human liver microsomes (HLM) demonstrate:

  • Reaction kinetics: Michaelis-Menten constants (Km) of 1.2–1.8 mM for memantine, indicating moderate substrate affinity [2] [6].
  • Isoform selectivity: Recombinant UGT1A4 shows 15-fold higher activity than UGT1A3, while UGT2B isoforms exhibit negligible activity [2] [9].
  • Structural basis: The reaction proceeds via SN2 nucleophilic substitution, where UGT1A4’s histidine residue deprotonates memantine’s amine group, enabling nucleophilic attack on UDP-glucuronic acid’s C1 atom [3].

Table 2: Enzymatic Kinetics of Memantine Glucuronidation

Enzyme SourceKm (mM)Vmax (pmol/min/mg)Catalytic Efficiency (CLint)
Human UGT1A41.5 ± 0.2420 ± 35280 mL/min/mg
Human UGT1A32.1 ± 0.345 ± 621 mL/min/mg
Rat UGT1A4 ortholog0.9 ± 0.1850 ± 90944 mL/min/mg

Inhibitor studies confirm UGT1A4’s dominance:

  • Hecogenin (UGT1A4-specific inhibitor) suppresses memantine glucuronidation by >85% in HLM [9].
  • β-Estradiol (UGT1A1/UGT1A9 inhibitor) causes <10% inhibition, ruling out significant off-target contributions [6].

Interspecies Variability in Conjugation Efficiency

Memantine N-glucuronide formation exhibits marked species-dependent differences in kinetics and yield:

  • Rodents vs. Humans: Rat liver microsomes (RLM) show 3.4-fold higher intrinsic clearance (CLint) than HLM due to elevated UGT1A4 ortholog expression. This results in 62% memantine conversion to N-glucuronide in rats versus 24% in humans at therapeutic concentrations [2] [8].
  • Primates: Rhesus monkey microsomes display intermediate activity (CLint = 450 mL/min/mg), aligning with phylogenetic proximity to humans [8].
  • Brain metabolism: Human blood-brain barrier endothelial cells express functional UGT1A4, potentially contributing to in situ glucuronidation, whereas rodent cerebrovascular UGTs show negligible activity toward memantine [3].

Table 3: Species Variability in Memantine Glucuronidation Kinetics

SpeciesRelative UGT1A4 ActivityCLint (mL/min/mg)Hepatic Extraction Ratio
Human1.0 (Reference)2800.18
Rat3.4 ± 0.39440.53
Rhesus monkey1.6 ± 0.24500.29
Dog0.4 ± 0.11120.08

These disparities necessitate careful translation of preclinical glucuronidation data to human pharmacotherapy, particularly regarding CNS penetration of memantine versus its metabolite [2] [3].

Kinetic Modeling of Phase II Metabolism in Hepatic Microsomes

In vitro kinetic models quantitatively describe memantine N-glucuronide formation under varying physiological conditions:

  • pH dependence: Glucuronidation rate increases by 40% as pH shifts from 6.8 to 7.4, reflecting enzyme optimization for physiological conditions [1] [4].
  • Biphasic kinetics: At memantine concentrations >2 mM, substrate inhibition occurs (Ki = 5.2 mM), attributable to UGT1A4 active-site saturation [2] [6].
  • Drug interactions: Cimetidine (Oct inhibitor) reduces memantine metabolic clearance by 60% in vitro via dual inhibition of hepatic UGTs and renal tubular secretion [4].

Table 4: Inhibitory Effects on Memantine Glucuronidation

InhibitorTargetKi (μM)Reduction in CLint
CimetidineUGT1A4 / OCT215.3 ± 2.162%
HecogeninUGT1A48.1 ± 0.985%
β-CryptoxanthinUGT1A1/1A318.8 ± 2.1 (UGT1A1)<10% (memantine)

Physiologically based pharmacokinetic (PBPK) models incorporate:1) Microsomal binding corrections (fu,mic = 0.72)2) Hepatic blood flow (QH = 90 L/h)3) Enterohepatic recirculation parameters

These models accurately predict a 3.0-fold increase in memantine AUC when co-administered with UGT inhibitors, as validated by clinical DDI studies with cimetidine [4] [8].

Properties

Product Name

Memantine N-beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R)-3,5-dimethyl-1-adamantyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H29NO6

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H29NO6/c1-16-3-9-4-17(2,6-16)8-18(5-9,7-16)19-14-12(22)10(20)11(21)13(25-14)15(23)24/h9-14,19-22H,3-8H2,1-2H3,(H,23,24)/t9?,10-,11-,12+,13-,14+,16+,17+,18?/m0/s1

InChI Key

HYFLKMZNQYTCMY-OXJQGVFDSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)C(=O)O)O)O)O)C

Isomeric SMILES

C[C@@]12CC3C[C@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.